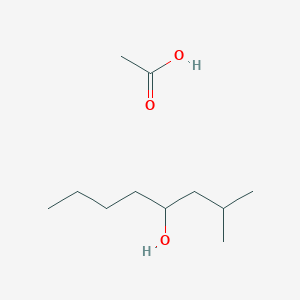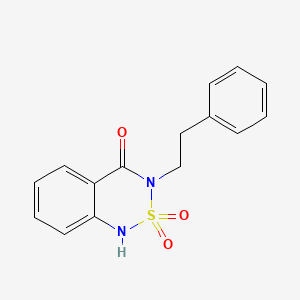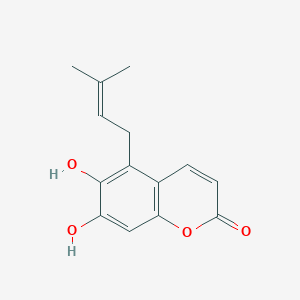
2H-1-Benzopyran-2-one, 6,7-dihydroxy-5-(3-methyl-2-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 6,7-dihydroxy-5-(3-methyl-2-butenyl)- is a complex organic compound belonging to the benzopyran family This compound is characterized by the presence of a benzopyran ring system with hydroxyl groups at the 6 and 7 positions and a 3-methyl-2-butenyl substituent at the 5 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6,7-dihydroxy-5-(3-methyl-2-butenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic precursors with suitable aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one, 6,7-dihydroxy-5-(3-methyl-2-butenyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the benzopyran ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 6,7-dihydroxy-5-(3-methyl-2-butenyl)- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 6,7-dihydroxy-5-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the benzopyran ring system play crucial roles in its chemical reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-1-Benzopyran-2-one, 6-methyl-
- 2H-1-Benzopyran-2-one, 7-methyl-
- 2H-1-Benzopyran-2-one, 6,7-dimethoxy-4-methyl-
Uniqueness
2H-1-Benzopyran-2-one, 6,7-dihydroxy-5-(3-methyl-2-butenyl)- is unique due to the presence of both hydroxyl groups and the 3-methyl-2-butenyl substituent
Eigenschaften
CAS-Nummer |
823803-05-0 |
|---|---|
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
6,7-dihydroxy-5-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-8(2)3-4-10-9-5-6-13(16)18-12(9)7-11(15)14(10)17/h3,5-7,15,17H,4H2,1-2H3 |
InChI-Schlüssel |
JQNPGWHMTZKBLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C(=CC2=C1C=CC(=O)O2)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
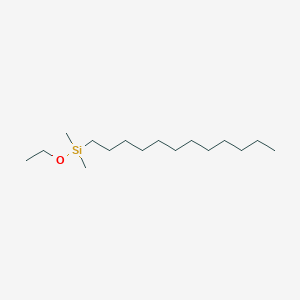
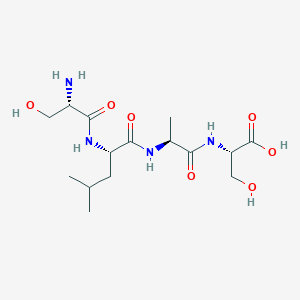
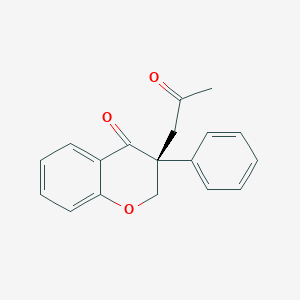
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)

![4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B14213055.png)
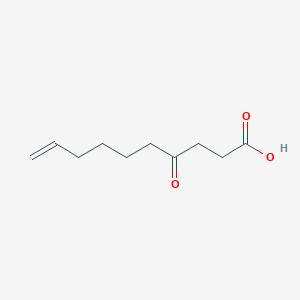
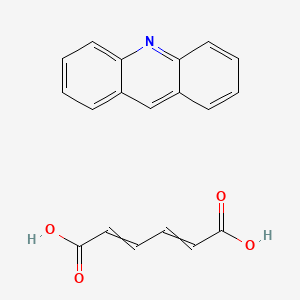
![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)
